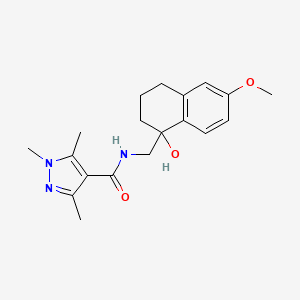

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

Table 1: Notable Pyrazole-Tetrahydronaphthalene Hybrids and Their Biological Activities

The structural evolution of these hybrids reflects three key design principles:

- Positional Isomerism : Substitution patterns on the pyrazole ring (e.g., 1,3,5-trimethyl groups) modulate electron density and steric bulk, influencing target binding kinetics.

- Stereochemical Control : The tetrahydronaphthalene’s chair-like conformation imposes spatial constraints that enhance selectivity for planar binding sites, as observed in tubulin’s colchicine pocket.

- Linker Optimization : Methyl carboxamide bridges between scaffolds improve aqueous solubility while maintaining π-π stacking capabilities, critical for crossing blood-brain barriers.

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-12-17(13(2)22(3)21-12)18(23)20-11-19(24)9-5-6-14-10-15(25-4)7-8-16(14)19/h7-8,10,24H,5-6,9,11H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRQTJOHWOVWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Tetrahydronaphthalene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydronaphthalene ring.

Introduction of the Hydroxy and Methoxy Groups: Functionalization of the tetrahydronaphthalene ring with hydroxy and methoxy groups is achieved through selective oxidation and methylation reactions.

Synthesis of the Pyrazole Carboxamide: The pyrazole ring is synthesized separately through cyclization reactions involving hydrazine and diketones.

Coupling Reaction: The final step involves coupling the tetrahydronaphthalene moiety with the pyrazole carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to remove the hydroxy group or reduce the pyrazole ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated or reduced pyrazole derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may inhibit the formation of neurotoxic amyloid beta oligomers, which are implicated in the pathology of Alzheimer's disease.

Case Study: Neurotoxicity Inhibition

A study highlighted the ability of derivatives similar to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide to interact with amyloid beta 1-42 monomers. These interactions potentially reduce neurotoxicity and improve cognitive function in model organisms. The compound's unique structural features contribute to its biological activity.

Neuropharmacology Applications

In the field of neuropharmacology, this compound has shown promise as a therapeutic agent due to its ability to modulate neurotransmitter systems. Its potential effects on serotonin and dopamine pathways suggest applications in treating mood disorders and anxiety.

Data Table: Neuropharmacological Effects

| Compound Name | Target Pathway | Effect | Reference |

|---|---|---|---|

| N-(hydroxy...) | Serotonin Receptors | Modulation of mood | |

| N-(hydroxy...) | Dopamine Pathways | Potential antidepressant effects |

Agricultural Applications

Beyond medicinal uses, this compound has been explored for its antifungal properties in agricultural settings. Its structural analogs have demonstrated effectiveness against various phytopathogenic fungi.

Case Study: Antifungal Activity

Research has shown that compounds with similar pyrazole structures exhibit higher antifungal activity compared to traditional fungicides. This suggests potential for developing new agricultural fungicides that are more effective and environmentally friendly.

Mechanism of Action

The mechanism of action of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s tetrahydronaphthalenyl group distinguishes it from aryl (e.g., phenyl, biphenyl) or heteroaromatic (e.g., quinoline) substituents in analogs .

- Electronic Effects: The hydroxy and methoxy groups on the tetrahydronaphthalenyl moiety are electron-donating, contrasting with electron-withdrawing groups (e.g., chloro, cyano) in compounds .

- Conformational Flexibility : The partially saturated tetrahydronaphthalenyl scaffold may enhance conformational adaptability compared to rigid aromatic systems in 9b or ZINC12151998 .

Physicochemical and Spectroscopic Data Comparison

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

Table 2: Key Physicochemical Properties of Analogs

Hypotheses for the Target Compound :

Implications for the Target Compound :

- Fungicidal Potential: The hydroxy and methoxy groups may engage in hydrogen bonding with SDH, akin to fluorine-mediated interactions in 9b .

- Antiparasitic Activity : The tetrahydronaphthalenyl group’s bulkiness could mimic the hydrophobic binding pockets targeted by ZINC12151998 .

Hypothetical Structure-Activity Relationships (SAR)

- Substituent Effects :

- Activity Trade-offs : Reduced electronegativity (vs. chloro/fluoro analogs) might diminish target affinity but mitigate toxicity risks.

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (referred to as the compound hereafter) is a complex organic molecule with notable biological activities. This article reviews its biological activity based on available research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

The compound features a tetrahydronaphthalene core with hydroxyl and methoxy substitutions. The pyrazole moiety is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry.

| Structural Feature | Description |

|---|---|

| Core Structure | Tetrahydronaphthalene |

| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Pyrazole |

| Molecular Formula | C₁₄H₁₉N₃O₄ |

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymes : The compound may act as an inhibitor of fatty acid amide hydrolases (FAAH), which are involved in the breakdown of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids in the body, potentially enhancing their physiological effects.

- Anti-inflammatory Activity : Pyrazole derivatives are frequently associated with anti-inflammatory properties. Studies have shown that similar compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- Neuroprotective Effects : The presence of the tetrahydronaphthalene structure suggests potential neuroprotective properties. Hydroxy-substituted naphthalenes are known for their ability to protect neuronal cells from damage.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds or derivatives:

- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation markers. For instance, compounds exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM .

- Neurotropic Activity : Research on similar compounds has demonstrated their ability to stimulate neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of the compound, a comparative analysis with other known pyrazole derivatives is provided below:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Pyrazole A | Anti-inflammatory | Cytokine inhibition |

| Pyrazole B | Neuroprotective | Neurite outgrowth stimulation |

| Pyrazole C | FAAH inhibition | Endocannabinoid elevation |

Q & A

Q. What are the optimal synthetic routes for N-((1-hydroxy-6-methoxy-tetrahydronaphthalen-1-yl)methyl)-1,3,5-trimethyl-pyrazole-4-carboxamide, and how can reaction efficiency be quantified?

Methodological Answer:

- Use Claisen-Schmidt condensation (as in analogous pyrazole derivatives) to form key intermediates, followed by nucleophilic substitution for methyl group introduction .

- Optimize solvent systems (e.g., N,N-dimethylformamide with K₂CO₃) to enhance yields, as demonstrated in heterocyclic syntheses .

- Quantify efficiency via reaction conversion rates (HPLC) and atom economy calculations to minimize waste .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Employ X-ray crystallography for absolute configuration determination, supported by NMR (¹H/¹³C) for functional group analysis .

- Use DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Validate thermal stability via TGA-DSC to assess decomposition thresholds .

Q. What preliminary assays are recommended to evaluate bioactivity, and how should controls be designed?

Methodological Answer:

- Conduct in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Include solvent controls (DMSO ≤0.1% v/v) to isolate compound-specific effects .

- Use dose-response curves (IC₅₀ calculations) to establish potency thresholds .

Advanced Research Questions

Q. How can computational methods improve reaction design and mechanistic understanding for this compound?

Methodological Answer:

- Apply quantum chemical reaction path searches (e.g., IRC calculations) to identify transition states and intermediates .

- Use molecular dynamics simulations to model solvent effects and steric hindrance in the tetrahydronaphthalene core .

- Validate predictions with isotopic labeling experiments (e.g., ¹⁸O tracing for hydroxyl group reactivity) .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?

Methodological Answer:

Q. How can researchers optimize membrane permeability and pharmacokinetic properties without altering core pharmacophores?

Methodological Answer:

- Use LogP calculations and PAMPA assays to assess passive diffusion; modify methoxy or methyl groups to balance hydrophobicity .

- Apply prodrug strategies (e.g., esterification of the hydroxyl group) to enhance bioavailability .

- Validate stability in simulated gastric fluid (pH 1.2–6.8) to guide formulation .

Q. What experimental designs are critical for elucidating the compound’s mechanism of action at the molecular level?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.